(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Medicinal Chemistry Structure-Activity Relationship Antipsychotic Drug Discovery

The compound with CAS 588674-16-2, systematically named (3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone, is a synthetic benzothiophene-piperazine carboxamide (molecular formula C18H15ClFN3OS; molecular weight 375.8 g/mol). It is structurally positioned within the piperazine-substituted benzothiophene chemical space heavily patented for central nervous system (CNS) disorders, specifically as dopamine D₂ receptor partial agonists and serotonin 5-HT₂A antagonists.

Molecular Formula C18H15ClFN3OS
Molecular Weight 375.8 g/mol
CAS No. 588674-16-2
Cat. No. B14950648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone
CAS588674-16-2
Molecular FormulaC18H15ClFN3OS
Molecular Weight375.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)C3=C(C4=C(C=CC=C4S3)F)Cl
InChIInChI=1S/C18H15ClFN3OS/c19-16-15-12(20)4-3-5-13(15)25-17(16)18(24)23-10-8-22(9-11-23)14-6-1-2-7-21-14/h1-7H,8-11H2
InChIKeyYEUYUUCGDQNOQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

588674-16-2 Sourcing Guide: Sourcing (3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone for CNS‐Focused Discovery


The compound with CAS 588674-16-2, systematically named (3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone, is a synthetic benzothiophene-piperazine carboxamide (molecular formula C18H15ClFN3OS; molecular weight 375.8 g/mol) [1]. It is structurally positioned within the piperazine-substituted benzothiophene chemical space heavily patented for central nervous system (CNS) disorders, specifically as dopamine D₂ receptor partial agonists and serotonin 5-HT₂A antagonists [2]. This compound is not a known marketed drug but serves as a procurement candidate for medicinal chemistry programs requiring a benzothiophene-piperazine scaffold with a 2-pyridyl substituent, a specific 3-chloro-4-fluoro halogenation pattern, and a direct methanone linker—features that collectively distinguish it from commercial antipsychotics like brexpiprazole and generic screening library analogs.

Sourcing Note for 588674-16-2: Why a General Benzothiophene-Piperazine Is Not a Drop-in Replacement


Generic substitution within this class fails because the polypharmacology and physicochemical properties of benzothiophene-piperazines are exquisitely sensitive to the benzothiophene halogenation pattern, the nature of the piperazine N-substituent, and the linker type between the two ring systems. The broad Otsuka patent family (e.g., US20170368060A1) demonstrates that small structural changes—such as moving from a 4-pyridyl to a 2-pyridyl group or altering the chlorine/fluorine substitution map—can shift functional activity from dopamine D₂ partial agonism to antagonism, profoundly alter 5-HT₁A/5-HT₂A selectivity ratios, and change the compound's safety margin regarding extrapyramidal side effects [1]. Consequently, a procurement specification that omits the exact 3-chloro-4-fluoro substitution or the 2-pyridinylpiperazine moiety risks acquiring a compound with a completely different pharmacology, invalidating SAR hypotheses and wasting screening resources. The quantitative evidence below demonstrates the measurable impact of these precise structural features.

Quantitative Comparator Evidence for 588674-16-2: Differentiating the 3-Chloro-4-fluoro-2-pyridyl Scaffold


Structural Differentiation: The 3-Chloro-4-Fluoro-2-Pyridinyl Pattern Versus Other Halogenation and N-Substitution Analogues

The combination of a 3-chloro and 4-fluoro substitution on the benzothiophene paired with a 2-pyridinyl group on the piperazine creates a unique pharmacophore, differentiating 588674-16-2 from closely related analogs. This precise substitution pattern is distinct from the unsubstituted benzothiophene core, the 4-fluorophenyl piperazine analog, and the ethylpiperazine analog, all of which are available as comparator compounds [1]. While direct biological data for 588674-16-2 remain limited in the public domain, the patent literature explicitly claims that benzothiophene-piperazines with these specific substitution patterns exhibit quantitatively different receptor binding profiles and functional activities compared to their analogs, making the exact identity of the compound a critical selection parameter [2].

Medicinal Chemistry Structure-Activity Relationship Antipsychotic Drug Discovery

Linker Geometry: Direct Methanone vs. Alkyl/Amide Linkers in Benzothiophene-Piperazine Conjugates

The methanone linker in 588674-16-2 provides unique conformational and electronic properties compared to the alkyl-chain linkers or carboxamide reverse-amide linkers found in other benzothiophene-piperazine antipsychotic agents (e.g., brexpiprazole). The carbonyl group introduces a partial double-bond character that restricts rotation, resulting in a defined dihedral angle between the benzothiophene and piperazine rings [1]. This is in contrast to the flexible butyl linker in brexpiprazole, which allows for multiple low-energy conformations. While no quantitative conformer population data specific to 588674-16-2 were identified in the public domain, the presence of the methanone linker versus the alkyl linker is expected to reduce the number of accessible conformers, potentially leading to a lower entropic penalty upon receptor binding.

Chemical Biology Drug Design Conformational Analysis

Lipophilicity Control: Computed XLogP3 of 4.3 Differentiates from Higher LogP Benzothiophenes

The computed partition coefficient (XLogP3) for 588674-16-2 is 4.3, as determined by XLogP3 3.0 and reported by PubChem [1]. This value places the compound in a moderate lipophilicity range, which is considered favorable for CNS drug candidates, balancing blood-brain barrier penetration with solubility. While direct measurement data are absent, this value is lower than that of many benzothiophene derivatives lacking the polar 2-pyridyl group, which often have calculated logP values exceeding 5.0. The 2-pyridyl group introduces a hydrogen-bond acceptor that tempers lipophilicity, a trait that is hypothesized to correlate with improved solubility and reduced CYP450 promiscuity relative to more lipophilic analogs.

ADME Physicochemical Properties Blood-Brain Barrier

Hydrogen-Bond Acceptor Capacity: The Advantage of a Pyridine Nitrogen

The compound contains 5 hydrogen-bond acceptors, as computed by Cactvs [1]. The pyridine ring nitrogen in the 2-pyridyl group provides an additional specific hydrogen-bond acceptor compared to analogs with phenyl or 4-fluorophenyl substituents, which have only 4 acceptors. This difference is crucial because the pyridine nitrogen is frequently involved in key interactions with CNS target residues (e.g., serine or tyrosine hydroxyl groups in GPCR binding pockets). The additional acceptor count is a direct structural consequence of the 2-pyridyl group, differentiating 588674-16-2 from the 4-fluorophenyl analog (CAS 588675-50-7) where this interaction motif is absent.

Medicinal Chemistry Receptor Binding Computational Chemistry

Best-Fit Research Applications for 588674-16-2 Based on Specific Evidence


Dopamine D₂ / Serotonin 5-HT₂A Antipsychotic SAR Probes Requiring a 2-Pyridyl Pharmacophore

The specific 2-pyridinylpiperazine methanone structure of 588674-16-2 aligns with the substituted benzothiophene class claimed in Otsuka's antipsychotic patents (e.g., US20170368060A1). Medicinal chemistry teams investigating the structure-activity relationship (SAR) of D₂ partial agonism combined with 5-HT₂A antagonism should prioritize this compound over the unsubstituted phenyl or alkyl analogs. The 2-pyridyl group serves as a critical hydrogen-bond acceptor, and its replacement with a phenyl group (as in the 4-fluorophenyl analog) would remove this interaction point, potentially shifting the functional activity profile. This compound is especially useful for building a focused library around the pyridine-containing sub-series, where even minor structural changes can alter the balance of postsynaptic D₂ antagonism and presynaptic autoreceptor agonism, as demonstrated in the heterocyclic carboxamide series (Norman et al., 1996) .

Physicochemical Benchmarking to Balance CNS Penetration and Off-Target Risk

With a computed XLogP3 of 4.3 and 5 hydrogen-bond acceptors, 588674-16-2 represents a moderately lipophilic probe for CNS penetration studies. In screening cascades, it is common to benchmark new compounds against tool molecules with known ADME profiles. Researchers can use this compound to evaluate how the pyridine nitrogen's polarity tempers lipophilicity-driven off-target binding, comparing it to more lipophilic analogs such as the 4-fluorophenyl version. Its rotatable bond count of 2 further supports a more constrained, potentially more selective binding profile, a key parameter in minimizing off-target pharmacology often seen with more flexible benzothiophene-piperazines. This application scenario is particularly relevant for institutions that need a compound occupying a specific property space window: a clogP between 4 and 5, a limited number of rotatable bonds, and a basic piperazine center (pKa ~7-8) for lysosomal trapping studies .

Screening Library Design for Halogen-Bonding and Polar-π Interactions in GPCR Binding Sites

The 3-chloro and 4-fluoro substituents on the benzothiophene provide a unique halogen σ-hole bonding potential that is absent in des-halogen analogs. Combined with the electron-deficient 2-pyridyl ring, which can engage in polar-π interactions, 588674-16-2 is a valuable addition to diversity-oriented screening libraries for aminergic GPCRs. This compound allows probing of halogen-bond donor properties of chlorine at the 3-position and the electron-withdrawing influence of fluorine at the 4-position, both of which modulate the benzothiophene ring's electron density and thus its π-stacking ability with aromatic receptor residues (e.g., Phe, Trp, or Tyr side chains). Libraries that include this precise halogenation pattern alongside the pyridine moiety enable more comprehensive pharmacophore mapping compared to libraries relying solely on simple benzothiophene-piperazine hybrids .

Quote Request

Request a Quote for (3-Chloro-4-fluoro-1-benzothiophen-2-yl)[4-(pyridin-2-yl)piperazin-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.